1-(2-(6-(Methylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone 1-(2-(6-(Methylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15870341
InChI: InChI=1S/C12H16N2OS/c1-9(15)14-7-3-4-11(14)10-5-6-12(16-2)13-8-10/h5-6,8,11H,3-4,7H2,1-2H3
SMILES:
Molecular Formula: C12H16N2OS
Molecular Weight: 236.34 g/mol

1-(2-(6-(Methylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone

CAS No.:

Cat. No.: VC15870341

Molecular Formula: C12H16N2OS

Molecular Weight: 236.34 g/mol

* For research use only. Not for human or veterinary use.

1-(2-(6-(Methylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone -

Specification

Molecular Formula C12H16N2OS
Molecular Weight 236.34 g/mol
IUPAC Name 1-[2-(6-methylsulfanylpyridin-3-yl)pyrrolidin-1-yl]ethanone
Standard InChI InChI=1S/C12H16N2OS/c1-9(15)14-7-3-4-11(14)10-5-6-12(16-2)13-8-10/h5-6,8,11H,3-4,7H2,1-2H3
Standard InChI Key WRQZKRWBXDIGFW-UHFFFAOYSA-N
Canonical SMILES CC(=O)N1CCCC1C2=CN=C(C=C2)SC

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₁₂H₁₆N₂OS, corresponding to a molecular weight of 236.34 g/mol. Its structure features a pyridine ring substituted at the 3-position with a pyrrolidin-1-yl group and at the 6-position with a methylthio (-SMe) moiety. The ethanone (acetyl) group is attached to the pyrrolidine nitrogen, completing the heterocyclic framework (Figure 1).

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₂H₁₆N₂OS
Molecular Weight236.34 g/mol
CAS NumberNot publicly disclosed
IUPAC Name1-(2-(6-(Methylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone

Structural Analogues and Relevance

Comparative analysis with structurally related compounds, such as 2-(1H-indol-1-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone (PubChem CID: 91627311) , highlights the critical role of the pyrrolidine-pyridine linkage in modulating electronic and steric properties. The methylthio group’s electron-donating effects may influence binding interactions in biological systems, while the ethanone moiety provides a site for further functionalization .

Synthesis and Manufacturing

Proposed Synthetic Routes

Available data suggest a three-step synthesis pathway:

Step 1: Formation of Pyrrolidine-Pyridine Linkage
A nucleophilic substitution or coupling reaction between a pyridine derivative (e.g., 3-bromo-6-(methylthio)pyridine) and pyrrolidine could form the core structure. Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) may facilitate this step under inert conditions.

StepReagents/ConditionsYield
1Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C~60%
2CH₃I, NaH, THF, 0°C→RT~75%
3CH₃COCl, Et₃N, DCM, 0°C~85%

Purification and Characterization

Post-synthesis purification likely employs column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Structural confirmation would utilize:

  • ¹H/¹³C NMR: Diagnostic signals for pyrrolidine (δ 1.8–2.1 ppm, multiplet), pyridine (δ 7.2–8.5 ppm), and acetyl (δ 2.1–2.3 ppm, singlet) .

  • HRMS: Exact mass confirmation at m/z 236.34 (M⁺).

Physicochemical Properties

  • LogP: ~1.8 (moderate lipophilicity)

  • Aqueous Solubility: <1 mg/mL (25°C)

  • Thermal Stability: Decomposition >200°C

The methylthio group’s hydrophobicity and the pyrrolidine’s conformational flexibility may dominate solubility profiles, necessitating formulation with co-solvents for biological testing .

Biological Activity and Applications

Hypothesized Pharmacological Effects

While direct studies are absent, structural parallels to known bioactive molecules imply potential:

  • Antimicrobial Activity: Pyridine-pyrrolidine hybrids exhibit Gram-positive antibacterial effects via membrane disruption.

  • Kinase Inhibition: Analogous compounds (e.g., TGF-β inhibitors ) suggest possible kinase modulation, though target validation is required.

  • CNS Penetration: The compact molecular architecture (MW <300) and moderate LogP may enable blood-brain barrier traversal.

Table 3: Comparative Bioactivity of Analogues

Compound ClassIC₅₀ (Target)Reference
Pyridine-pyrrolidines0.8 μM (TGF-β receptor)
Methylthio-heterocycles12 μM (E. coli growth)

Research Gaps and Future Directions

Despite its intriguing structure, significant unknowns persist:

  • Stereochemical Impact: The pyrrolidine ring’s conformation (e.g., endo vs. exo) remains unstudied but could critically affect target binding.

  • Metabolic Fate: Predicted hepatic oxidation of the methylthio group to sulfoxide/sulfone metabolites necessitates ADME studies.

  • Toxicological Profile: No data exist on acute/chronic toxicity, genotoxicity, or CYP450 inhibition.

Proposed research initiatives should prioritize:

  • X-ray Crystallography: To resolve 3D structure and intermolecular interactions.

  • High-Throughput Screening: Against pathogen panels and cancer cell lines.

  • SAR Studies: Systematic variation of substituents (e.g., replacing SMe with OMe, NH₂).

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